molecular formula C18H26N6O2S B13871599 N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

Cat. No.: B13871599
M. Wt: 390.5 g/mol
InChI Key: GEIKRPLZXFFJRT-UHFFFAOYSA-N
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Description

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a selective inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including growth, survival, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the piperidine ring to introduce the propane-1-sulfonamide group .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting protein kinase B (PKB or Akt). PKB is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates various cellular processes. By inhibiting PKB, the compound can modulate cell proliferation, survival, and metabolism. This makes it a promising candidate for cancer therapy, as unregulated PKB signaling is often associated with tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide is unique due to its specific structure, which allows for selective inhibition of PKB. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Properties

Molecular Formula

C18H26N6O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

InChI

InChI=1S/C18H26N6O2S/c1-2-12-27(25,26)23-14-6-5-11-24(13-14)17-9-10-20-18(22-17)21-16-8-4-3-7-15(16)19/h3-4,7-10,14,23H,2,5-6,11-13,19H2,1H3,(H,20,21,22)

InChI Key

GEIKRPLZXFFJRT-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCCN(C1)C2=NC(=NC=C2)NC3=CC=CC=C3N

Origin of Product

United States

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